molecular formula C18H24N2O3 B5835431 N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide

N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide

Cat. No. B5835431
M. Wt: 316.4 g/mol
InChI Key: ZEQULRLHFNCTKT-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide, also known as BHDMB, is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields. BHDMB is a hydrazone derivative that has been synthesized through a simple and efficient method.

Mechanism of Action

The mechanism of action of N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide is not fully understood. However, it has been proposed that N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide exerts its antitumor activity by inducing apoptosis in cancer cells. N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. In vivo studies have shown that N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide exhibits low toxicity and is well-tolerated by animals.

Advantages and Limitations for Lab Experiments

N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and its antitumor activity can be easily evaluated using a range of assays. However, N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide also has some limitations. Its mechanism of action is not fully understood, and its pharmacokinetic properties have not been extensively studied.

Future Directions

There are several future directions for the study of N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetic properties and optimize its structure for improved bioavailability. N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide can also be studied for its potential use as a fluorescent probe for the detection of metal ions in environmental samples. Finally, N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide can be studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

Synthesis Methods

N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide has been synthesized through a simple and efficient method that involves the reaction of 3,4-dimethoxybenzohydrazide with bicyclo[2.2.1]hept-2-ene-2-carbaldehyde. The reaction is carried out in the presence of acetic acid and sodium acetate as catalysts. The yield of N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide obtained through this method is high, and the purity of the compound is also satisfactory.

Scientific Research Applications

N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in environmental samples.

properties

IUPAC Name

N-[(E)-1-(2-bicyclo[2.2.1]heptanyl)ethylideneamino]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-11(15-9-12-4-5-13(15)8-12)19-20-18(21)14-6-7-16(22-2)17(10-14)23-3/h6-7,10,12-13,15H,4-5,8-9H2,1-3H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQULRLHFNCTKT-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C=C1)OC)OC)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C=C1)OC)OC)/C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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